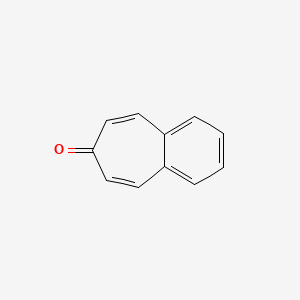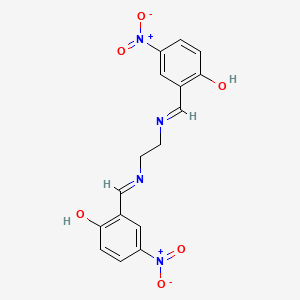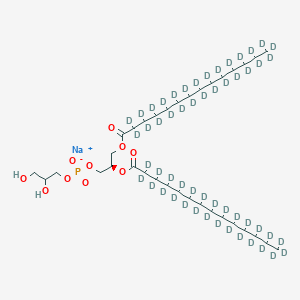![molecular formula C9H6N2 B11940225 Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile CAS No. 825-24-1](/img/structure/B11940225.png)
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile is a unique organic compound with the molecular formula C9H6N2 It is a derivative of norbornadiene, featuring two cyano groups attached to the bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of norbornadiene with cyanogen bromide in the presence of a base such as potassium hydroxide. The reaction typically takes place under reflux conditions for several hours, resulting in the formation of the desired dicarbonitrile compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale methods. The scalability of the reaction and optimization of conditions are crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Diamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which bicyclo[221]hepta-2,5-diene-2,3-dicarbonitrile exerts its effects depends on the specific reaction or applicationThe bicyclic structure provides rigidity and stability, influencing the compound’s behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A parent compound without the cyano groups.
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A similar compound with ester groups instead of cyano groups.
(Bicyclo[2.2.1]hepta-2,5-diene)-rhodium(I) chloride dimer: A metal complex derivative used in catalysis .
Uniqueness
Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential for diverse applications. Its rigid bicyclic structure also contributes to its stability and versatility in various chemical reactions.
Propriétés
Numéro CAS |
825-24-1 |
|---|---|
Formule moléculaire |
C9H6N2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbonitrile |
InChI |
InChI=1S/C9H6N2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-7H,3H2 |
Clé InChI |
XKDBHCJBKRLHRJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,6R)-8-Methylidene-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B11940150.png)



![2-methoxy-4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate](/img/structure/B11940178.png)









